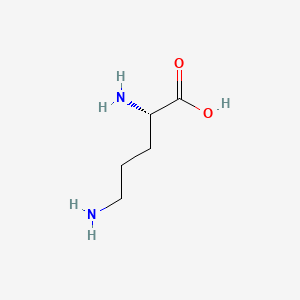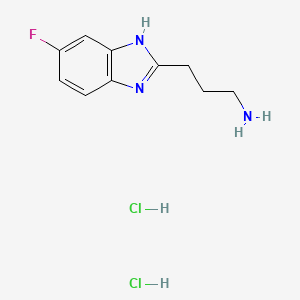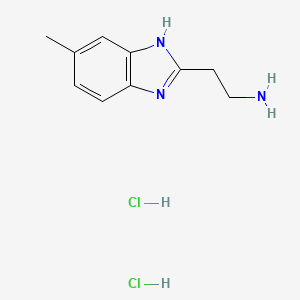![molecular formula C10H7KN6O B7818500 potassium;9-methyl-3-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7818500.png)
potassium;9-methyl-3-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)pyrido[1,2-a]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5,5-Trimethylcyclohexane-1,2-dione . It is a cyclic diketone with the molecular formula C9H14O2 and a molecular weight of 154.21 g/mol . This compound is characterized by its unique structure, which includes three methyl groups attached to a cyclohexane ring with two ketone functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5,5-Trimethylcyclohexane-1,2-dione can be synthesized through various methods. One common method involves the oxidation of 3,5,5-trimethylcyclohexa-3-en-1-one using molecular oxygen or a molecular oxygen-containing gas in the presence of an organic base and an organometallic complex catalyst comprising manganese, iron, cobalt, or copper atoms. The reaction conditions typically include moderate temperatures and pressures to facilitate the oxidation process.
Industrial Production Methods: In industrial settings, the production of 3,5,5-Trimethylcyclohexane-1,2-dione often involves the catalytic hydrogenation of iso-Phorone . This method is preferred due to its efficiency and scalability . The reaction is carried out under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3,5,5-Trimethylcyclohexane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex diketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The diketone functionalities allow for nucleophilic substitution reactions, leading to the formation of various substituted cyclohexane derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen, hydrogen peroxide, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include substituted cyclohexanes, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3,5,5-Trimethylcyclohexane-1,2-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex cyclic compounds and heterocycles.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and as a model substrate for investigating biochemical pathways.
Medicine: Research has explored its potential as a precursor in the synthesis of pharmaceutical compounds, including antiviral and anticancer agents.
Mechanism of Action
The mechanism of action of 3,5,5-Trimethylcyclohexane-1,2-dione involves its interaction with various molecular targets and pathways. The diketone functionalities allow it to participate in redox reactions, acting as an electron donor or acceptor. This property makes it a valuable intermediate in enzymatic reactions and chemical syntheses. The compound’s ability to form stable complexes with metal ions also contributes to its reactivity and versatility in various chemical processes .
Comparison with Similar Compounds
- 3,3,5-Trimethylcyclohexanone
- 2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one
- 2-Hydroxyisophorone
Comparison: 3,5,5-Trimethylcyclohexane-1,2-dione is unique due to its dual ketone functionalities, which provide distinct reactivity compared to similar compounds. For example, 3,3,5-Trimethylcyclohexanone has only one ketone group, making it less reactive in certain oxidation and reduction reactions. Similarly, 2-Hydroxy-3,5,5-trimethyl-2-cyclohexen-1-one and 2-Hydroxyisophorone have hydroxyl groups that alter their chemical behavior and applications .
Properties
IUPAC Name |
potassium;9-methyl-3-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)pyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N6O.K/c1-6-3-2-4-16-9(6)11-5-7(10(16)17)8-12-14-15-13-8;/h2-5H,1H3;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMVKSMGBDRONO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC=C(C2=O)C3=NN=N[N-]3.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CN2C1=NC=C(C2=O)C3=NN=N[N-]3.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7KN6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(7S,9E,11S,12R,13S,14R,15R,16R,18S,19E,21Z)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate](/img/structure/B7818434.png)




![(2S)-2-[[4-[(2-amino-5-formyl-4-oxo-1,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B7818478.png)
![(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4-amino-3-[[(2S,3R)-3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-6-(ethylamino)-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid](/img/structure/B7818483.png)





